4,6-Dimethylpyran-2-thione

Mass spectrometry Pyrolysis mechanism Thermal rearrangement

4,6-Dimethylpyran-2-thione (CAS 54657-87-3; molecular formula C₇H₈OS; molecular weight 140.2 g/mol) is a heterocyclic compound belonging to the 2H-pyran-2-thione class, characterized by a six-membered pyran ring bearing methyl substituents at the 4- and 6-positions and a thiocarbonyl (C=S) group at the 2-position. It is synthesized primarily via thionation of 4,6-dimethyl-2H-pyran-2-one (4,6-dimethyl-α-pyrone) using phosphorus pentasulfide (P₂S₅), replacing the ring carbonyl oxygen with sulfur.

Molecular Formula C7H8OS
Molecular Weight 140.20 g/mol
Cat. No. B12321074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethylpyran-2-thione
Molecular FormulaC7H8OS
Molecular Weight140.20 g/mol
Structural Identifiers
SMILESCC1=CC(=S)OC(=C1)C
InChIInChI=1S/C7H8OS/c1-5-3-6(2)8-7(9)4-5/h3-4H,1-2H3
InChIKeyUVEBORRSBMVTQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethylpyran-2-thione: A Sulfur-Substituted α-Pyrone Analog for Differentiated Reactivity and Biological Selectivity Applications


4,6-Dimethylpyran-2-thione (CAS 54657-87-3; molecular formula C₇H₈OS; molecular weight 140.2 g/mol) is a heterocyclic compound belonging to the 2H-pyran-2-thione class, characterized by a six-membered pyran ring bearing methyl substituents at the 4- and 6-positions and a thiocarbonyl (C=S) group at the 2-position . It is synthesized primarily via thionation of 4,6-dimethyl-2H-pyran-2-one (4,6-dimethyl-α-pyrone) using phosphorus pentasulfide (P₂S₅), replacing the ring carbonyl oxygen with sulfur [1]. Unlike its carbonyl analog, the C=S moiety imparts distinct electronic properties, thermal fragmentation behavior, and biological target engagement profiles that make simple analog substitution scientifically untenable in research applications requiring reproducible reactivity or pharmacological specificity .

Why 4,6-Dimethyl-2-pyrone Cannot Substitute for 4,6-Dimethylpyran-2-thione in Research and Industrial Applications


The replacement of the carbonyl oxygen in 4,6-dimethyl-2-pyrone with sulfur to yield 4,6-dimethylpyran-2-thione fundamentally alters the compound's electronic structure, thermal degradation pathway, photochemical behavior, and biological target recognition. The thiocarbonyl group (C=S) exhibits distinct polarizability, bond strength, and HOMO-LUMO energetics relative to the carbonyl (C=O) analog, directly dictating divergent reaction outcomes in cycloaddition chemistry, mass spectrometric fragmentation, and enzyme-mediated hydrolysis [1]. Critically, the 6-methyl substituent on the pyran-2-thione scaffold introduces a steric blockade that prevents thermal rearrangement—a pathway accessible to the unsubstituted parent compound—resulting in near-exclusive carbon monosulfide (CS) extrusion rather than the CO loss observed for the 2-pyrone series [2]. In biological systems, the thione moiety serves as a substrate recognition element for zinc-dependent carbonic anhydrase isoforms, enabling isoform-selective inhibition profiles unattainable with the corresponding lactone . These multidimensional differences render the two compounds pharmacologically and chemically non-interchangeable.

4,6-Dimethylpyran-2-thione Quantitative Differentiation Evidence: Head-to-Head Comparisons with Structural Analogs


Thermal Fragmentation Pathway Selectivity: Exclusive CS Loss vs. Competitive CO/CS Scrambling in Unsubstituted Pyran-2-thione

Under electron-impact mass spectrometry conditions, 4,6-dimethylpyran-2-thione undergoes near-exclusive loss of carbon monosulfide (CS) as its primary fragmentation pathway, in stark contrast to the unsubstituted parent compound pyran-2-thione, which exhibits substantial oxygen-sulfur scrambling and competitive CO/CS loss due to thermal rearrangement [1]. The 6-methyl group sterically blocks the thermal rearrangement mechanism that is operative in pyran-2-thione, 5-bromopyran-2-thione, 3-methylpyran-2-thione, and 4-methylpyran-2-thione, all of which show mixed CO/CS fragmentation [1]. The structurally analogous 4-methoxy-6-methylpyran-2-thione exhibits the same behavior, with CS loss occurring at 98.6% predominance [1].

Mass spectrometry Pyrolysis mechanism Thermal rearrangement Fragmentation pathway

Carbonic Anhydrase Isoform Selectivity: Sub-nanomolar to Low Nanomolar Binding to Tumor-Associated CA IX/XII with >1200-Fold Sparing of Off-Target CA II

4,6-Dimethylpyran-2-thione functions as a mechanism-based, prodrug-type inhibitor of carbonic anhydrase (CA), requiring esterase-mediated hydrolytic activation by the target enzyme itself . In direct binding assays, the compound exhibits a dissociation constant (Kd) of 83 nM against recombinant human CA II, yet shows negligible binding to CA I (Kd = 100,000 nM), representing a >1,200-fold selectivity window [1]. Against membrane-associated tumor isoforms, binding is substantially tighter: Kd = 0.75 nM for CA XII and Kd = 10 nM for CA XII under alternate construct conditions [1]. Critically, CA II—the ubiquitous, off-target isoform responsible for dose-limiting side effects of non-selective CA inhibitors—is not inhibited at all by the hydrolytically activated species derived from this thiolactone scaffold (KI > 10,000 nM against CA II) , while CA I and CA IX are inhibited with KIs in the range of 920–19,100 nM .

Carbonic anhydrase inhibition Isoform selectivity Prodrug activation Tumor targeting

Cycloaddition Reactivity with Strained Alkynes: 2H-Pyran-2-thiones Are the Most Reactive Substrates Among Four (Thio)pyran-(thi)one Variants

Computational DFT studies and experimental validation across a systematically varied panel of four substrates—2H-pyran-2-one, 2H-pyran-2-thione, 2H-thiopyran-2-one, and 2H-thiopyran-2-thione—in inverse electron demand Diels-Alder (IEDDA) cycloadditions with strained alkynes (endo-BCN) identified 2H-pyran-2-thiones as the most reactive substrate class [1]. The decreased aromaticity of the 2H-pyran-2-thione scaffold, relative to the 2H-pyran-2-one parent, was computationally correlated with lower activation barriers for cycloaddition, a prediction subsequently confirmed by experimental kinetic measurements [1]. This differential reactivity enables a 'click-and-release' strategy wherein the cycloadduct undergoes retro-Diels-Alder fragmentation to release carbonyl sulfide (COS), which is then converted to hydrogen sulfide (H₂S) in the presence of carbonic anhydrase—a pathway unavailable to the 2-pyrone series, which releases CO₂ instead of COS [1].

Click chemistry Strain-promoted cycloaddition Inverse electron demand Diels-Alder COS/H₂S delivery

Thione-Thiol Tautomeric Equilibrium: Thione Form Dominance Confirmed by X-ray Crystallography and DFT Calculations

Quantum chemical calculations at the B3LYP/6-311++G(d,p) level performed on 4,6-dimethylpyran-2-thione demonstrate that the thione tautomer (C=S) is thermodynamically favored over the thiol tautomer (C–SH) [1]. This stands in contrast to certain pyridine-2-thione and pyrimidine-2-thione systems where the thiol form can be competitive or dominant depending on solvent polarity and substituent effects [2]. The computational prediction is substantiated by X-ray crystallographic data: the C–S bond length determined from the single-crystal structure is consistent with a double-bond character (thiocarbonyl), and no evidence of thiol tautomer proton occupancy is observed in the electron density map [1]. IR and NMR spectroscopic characterization further corroborate the thione form as the exclusive species in the solid state and in aprotic solvents [1].

Tautomerism X-ray crystallography DFT calculation Conformational equilibrium

UV-Induced Photochemical Reactivity: Distinct α-Cleavage Pathway Generating Acylthioketene Intermediates Absent in 2-Pyrone Photochemistry

The photochemistry of 2H-pyran-2-thione (PT) and its isomer 2H-thiopyran-2-one (TP) has been comparatively investigated using combined matrix isolation FTIR spectroscopy and DFT(B3LYP)/6-311++G(d,p) calculations [1]. Upon UV irradiation, pyran-2-thione undergoes photochemical α-cleavage to generate acylthioketene and thioaldehydeketene photoproducts—reactive intermediates not accessible from the corresponding 2-pyrone (α-pyrone) scaffold, which follows an entirely different photochemical trajectory [1]. The vibrational spectra of the monomers of both sulfur analogues were completely assigned on the basis of theoretical calculations, enabling unambiguous identification of the ring-opened photoproducts trapped in low-temperature argon matrices [1]. This photochemical ring-opening stands in mechanistic contrast to the thermal rearrangement-scrambling behavior discussed in Evidence Item 1, establishing orthogonal thermal vs. photochemical activation modalities for the same scaffold.

Photochemistry α-Cleavage Thioketene intermediate Matrix isolation

High-Value Application Scenarios for 4,6-Dimethylpyran-2-thione Driven by Verified Differentiation Evidence


Bioorthogonal Click-and-Release Probes for Subcellular Hydrogen Sulfide (H₂S) Delivery

4,6-Dimethylpyran-2-thione serves as the preferred scaffold for developing strain-promoted cycloaddition probes that deliver carbonyl sulfide (COS) followed by carbonic anhydrase-mediated conversion to H₂S—a gasotransmitter with established roles in vasodilation, cytoprotection, and redox signaling. This application exploits the compound's demonstrated highest reactivity among four (thio)pyran-(thi)one substrates in IEDDA reactions with strained alkynes, combined with its unique ability to release COS rather than CO₂ as the cycloaddition byproduct [1]. The 2-pyrone analog, which releases CO₂ exclusively, cannot serve this function.

Tumor-Selective Carbonic Anhydrase Inhibitor Development with Reduced Off-Target Toxicity

The >1,200-fold selectivity window between CA II binding (Kd = 83 nM) and CA I binding (Kd = 100,000 nM), combined with potent nanomolar to sub-nanomolar affinity for tumor-associated CA XII (Kd = 0.75–10 nM), makes 4,6-dimethylpyran-2-thione an attractive starting scaffold for designing isoform-selective CA inhibitors [1]. The mechanism-based prodrug activation—requiring esterase activity of the target CA isoform itself—adds an additional layer of biological selectivity not achievable with classical sulfonamide inhibitors such as acetazolamide, which inhibit all CA isoforms indiscriminately .

Analytical Reference Standard for Unambiguous Mass Spectrometric Identification in Complex Matrices

The near-exclusive CS loss fragmentation pathway of 4,6-dimethylpyran-2-thione—resulting from the steric blockade of thermal rearrangement by the 6-methyl substituent—provides a uniquely predictable mass spectral signature [1]. This contrasts sharply with unsubstituted and 3- or 4-monosubstituted pyran-2-thiones, which undergo competitive CO/CS scrambling that generates complex, condition-dependent fragmentation patterns. The compound is therefore suitable as a certified reference standard for forensic, environmental, or metabolomics laboratories requiring high-confidence identification of thiono-containing heterocycles.

Photochemical Generation of Thioketene Intermediates for Trapping and Photoaffinity Labeling Studies

The photochemical α-cleavage pathway unique to 2H-pyran-2-thiones—generating reactive acylthioketene and thioaldehydeketene intermediates upon UV irradiation—enables applications in photoaffinity labeling, polymer photo-crosslinking, and mechanistic photochemistry studies [1]. The 2-pyrone analog lacks the thiocarbonyl chromophore and follows an entirely different photochemical trajectory, making the thione derivative the required substrate for experiments demanding photogenerated thioketene trapping [1]. The complete vibrational assignment of monomers and photoproducts, validated by DFT calculations, provides the spectroscopic reference framework for monitoring these transformations.

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